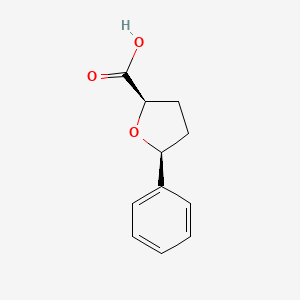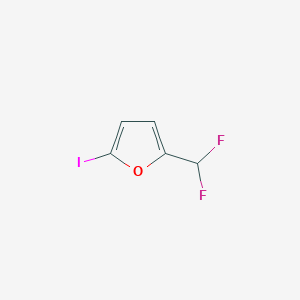
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid (DZCP) is a cyclic diazepine derivative that has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. DZCP is a synthetic organic compound that can be synthesized through a variety of methods. The compound has been investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid is still not fully understood. However, it is believed that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid acts by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and by binding to certain receptors, such as the G protein-coupled receptor 55 (GPR55). In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes and receptors. Additionally, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-inflammatory and anti-tumor activities. The main limitation of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
Direcciones Futuras
The potential applications of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid are still being explored, and there are many potential future directions for research. These include further investigation of the mechanisms of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid, as well as its potential use in the treatment of a variety of diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the treatment of cardiovascular diseases, such as atherosclerosis, hypertension, and congestive heart failure. Additionally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the development of new drugs and drug delivery systems.
Métodos De Síntesis
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,3-diazabicyclo[3.3.1]nonane (DBN). The reaction of cyclopropanecarboxylic acid with DABCO or DBN yields the desired 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 25°C.
Aplicaciones Científicas De Investigación
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. In vitro studies have shown that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid involves the reaction of cyclopropanecarboxylic acid with 1,4-diazepane in the presence of a suitable reagent.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "1,4-diazepane" ], "Reaction": [ "To a solution of cyclopropanecarboxylic acid in a suitable solvent, add 1,4-diazepane and a suitable reagent such as DCC or EDC.", "Stir the reaction mixture at room temperature for several hours until completion.", "Filter the reaction mixture to remove any precipitate and evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization or column chromatography to obtain 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid." ] } | |
Número CAS |
1692450-72-8 |
Nombre del producto |
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid |
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




